molecular formula C21H23N3O2S B303583 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Número de catálogo B303583
Peso molecular: 381.5 g/mol
Clave InChI: XBLIVLCBAHPULH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as AMT-130, is a small molecule drug that has been developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain, leading to severe physical and cognitive disabilities.

Mecanismo De Acción

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. The drug is designed to selectively bind to the RNA molecule that codes for the mutant huntingtin protein, leading to its degradation and subsequent reduction in levels. By reducing the levels of the mutant huntingtin protein, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can slow down or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Huntington's disease. These include the reduction of mutant huntingtin protein levels, the improvement of motor function, and the reduction of brain cell loss. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for the mutant huntingtin protein. This means that the drug can selectively target the disease-causing protein, without affecting other proteins in the body. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be effective in preclinical models of Huntington's disease, which suggests that it may have therapeutic potential in humans.
One of the main limitations of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the drug is still in the early stages of development and has not yet been tested in humans, which means that its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the development of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include:
1. Clinical trials: The drug is currently undergoing clinical trials to evaluate its safety and efficacy in humans. The results of these trials will determine whether the drug can be approved for use in patients with Huntington's disease.
2. Optimization of synthesis method: The synthesis method for 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be optimized to make it more efficient and cost-effective.
3. Combination therapy: 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be combined with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
4. Development of other RNA-targeting drugs: The success of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has opened up new avenues for the development of other RNA-targeting drugs for the treatment of genetic disorders.
Conclusion:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and its ability to reduce its levels make it a potentially effective therapy for this devastating disease. Further research is needed to determine its safety and efficacy in humans, but the early results are promising.

Métodos De Síntesis

The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis are commercially available chemicals, which are then transformed into the final product through a sequence of chemical reactions. The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied in preclinical models of Huntington's disease. These studies have shown that 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can effectively reduce the levels of the mutant huntingtin protein, which is the underlying cause of Huntington's disease. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to improve motor function and reduce the loss of brain cells in preclinical models of the disease.

Propiedades

Nombre del producto

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Fórmula molecular

C21H23N3O2S

Peso molecular

381.5 g/mol

Nombre IUPAC

6-amino-N-(2-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-26-17-11-7-6-10-16(17)23-20(25)19-18(22)14-12-13-8-4-2-3-5-9-15(13)24-21(14)27-19/h6-7,10-12H,2-5,8-9,22H2,1H3,(H,23,25)

Clave InChI

XBLIVLCBAHPULH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

SMILES canónico

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.